molecular formula C18H27ClN2O2 B1396796 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride CAS No. 1332529-65-3

1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride

Cat. No. B1396796
M. Wt: 338.9 g/mol
InChI Key: XSKPYVXKTVIWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride is a chemical compound with the molecular formula C18H27ClN2O2 . It is available for purchase from various suppliers.


Molecular Structure Analysis

The molecular structure of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride is represented by the molecular formula C18H27ClN2O2 .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study synthesized a series of piperidine derivatives, including 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. They found that substituting the benzamide with a bulky moiety significantly increased activity. The compound showed high selectivity for AChE over butyrylcholinesterase and was proposed for development as an antidementia agent (Sugimoto et al., 1990).

Potential in Alzheimer's Disease Treatment

Further research on piperidine derivatives, including 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, indicated potential for treating Alzheimer's disease. The introduction of specific groups on the nitrogen atom of the amide moieties resulted in enhanced anti-AChE activity, suggesting potential therapeutic applications for Alzheimer's and related cognitive disorders (Sugimoto et al., 1992).

Synthesis and Medicinal Chemistry Applications

A study focused on developing a synthetic approach for 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, starting from 4-hydroxypiperidine. This research provides insight into the synthetic pathways and potential medicinal chemistry applications of piperidine derivatives including 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride (Logvinenko et al., 2021).

Role in Gastrointestinal Motility

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, related to 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, were synthesized and evaluated for their effect on gastrointestinal motility. These compounds demonstrated potential as prokinetic agents, influencing both upper and lower gastrointestinal tracts (Sonda et al., 2004).

properties

IUPAC Name

piperidin-1-yl-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c21-18(20-12-2-1-3-13-20)16-4-6-17(7-5-16)22-14-15-8-10-19-11-9-15;/h4-7,15,19H,1-3,8-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKPYVXKTVIWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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